Home > Products > Screening Compounds P35875 > [3-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] 2-fluorobenzoate
[3-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] 2-fluorobenzoate -

[3-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] 2-fluorobenzoate

Catalog Number: EVT-5548294
CAS Number:
Molecular Formula: C24H17FN2O3
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide (HL1)

Compound Description: This compound is a Schiff base derivative of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide. HL1 exists in the keto-amine form and exhibits in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells with an IC50 value ≤5 μM. []

Sodium 4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoate

Compound Description: This compound is an azolidone derivative that has been studied for its spectrophotometric and voltammetric properties. It exists primarily in a single form in aqueous solutions and does not exhibit polymerization or tautomerism within a specific concentration range (1.0×10−5–1.0×10−4 M). []

(Z)-N′-[1-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propyl]benzenesulfonohydrazide

Compound Description: This compound is a pyrazolone derivative that exists in the keto form in its crystal structure. It forms intramolecular and intermolecular hydrogen bonds, leading to the formation of dimeric chains within the crystal lattice. []

Compound Description: This compound exhibits a symmetrical structure with a twofold axis passing through the central phenyl ring. The crystal structure reveals an intramolecular hydrogen bond within the molecule and a lack of classical intermolecular interactions in the packing arrangement. []

Compound Description: This compound is a copper(II) complex containing a derivative of 3-methyl-1-phenyl-4-hydrazopyrazolin-5-one as a tridentate ligand. The copper atom exhibits a slightly distorted square-planar coordination geometry within the complex. []

N-[(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(phenyl)methyl]glycine ethyl ester

Compound Description: This compound exists as a neutral tridentate ligand in its enamine–keto form and is stabilized by two strong intramolecular hydrogen bonds. []

N′-[(4Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)hexyl]benzenesulfonohydrazide

Compound Description: The title compound exhibits the enamine tautomeric form and displays intramolecular hydrogen bonding. The crystal packing reveals centrosymmetric dimers formed through intermolecular hydrogen bonding interactions. []

Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate

Compound Description: This compound exists in its enamine–keto form, stabilized by intramolecular N—H⋯O hydrogen bonds. The crystal packing reveals chains formed by intermolecular C—H⋯O hydrogen bonds, further connected by C—H⋯π interactions into a two-dimensional network. []

1,5-Dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: This compound forms an intramolecular hydrogen bond, resulting in an S(6) ring motif. The crystal structure analysis highlights a significant dihedral angle between the pyrazole rings. []

3′-[(2Z)-1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine)

Compound Description: This compound is a thrombopoietin analog designed for improved solubility and biological availability compared to the free acid form. It acts as an agonist of thrombopoietin receptors, promoting platelet production and potentially treating thrombocytopenia. [, , , ]

Methyl 2-{1-[(Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]ethylamino}-3-phenylpropanoate

Compound Description: The compound adopts an enamine–keto tautomeric form, stabilized by an intramolecular N—H⋯O hydrogen bond. Additionally, a weak intramolecular C—H⋯O interaction is also present. []

1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: An intramolecular N—H⋯O interaction leads to the formation of an S(6) ring, stabilizing the enamine–keto form. The structure exhibits disorder in the thienyl ring orientation. []

N′-[(1Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]-2-[(4-methylphenyl)sulfanyl]acetohydrazide

Compound Description: The compound exhibits intramolecular hydrogen bonding, influencing its conformation. Intermolecular interactions, including N—H⋯O hydrogen bonds, C—H⋯π, and π–π stacking, contribute to the formation of chains in the crystal structure. []

Methyl N-[(4-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]glycinate

Compound Description: This compound exists in the enamine–keto form, stabilized by intramolecular hydrogen bonding. The crystal structure reveals a two-dimensional network formed through intermolecular interactions. []

Methyl 2-{[(2-furyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate

Compound Description: This compound features an intramolecular N—H⋯O hydrogen bond. The crystal structure exhibits chains of molecules linked by intermolecular C—H⋯O hydrogen bonds. []

Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(4-nitrophenyl)methyl]amino}-3-phenylpropanoate

Compound Description: The molecule exhibits a keto–enamine tautomeric form, stabilized by an intramolecular N—H⋯O hydrogen bond. Intermolecular C—H⋯O hydrogen bonds contribute to the formation of chains in the crystal structure. []

Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate

Compound Description: This compound exists in the enamine–keto form, stabilized by an intramolecular N—H⋯O hydrogen bond. The thienyl ring displays a flip disorder in the crystal structure. []

Compound Description: The compound exists as a neutral tridentate ligand in the enamine–keto tautomeric form, stabilized by a strong intramolecular hydrogen bond. The crystal structure reveals a significant dihedral angle between the pyrazolone rings. []

(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description: The molecule exhibits a near planar conformation with a small dihedral angle between the ring systems. Intramolecular and intermolecular N—H⋯O hydrogen bonds are observed, contributing to dimer formation in the crystal structure. []

(E)‐2‐{2‐[(1,5‐Dimethyl‐3‐oxo‐1‐phenyl‐2,3‐dihydro‐1H‐pyrazol‐4‐ylimino)meth­yl]phen­oxy}ethyl p‐toluene­sulfonate

Compound Description: The salicylaldehyde group within the molecule exhibits specific dihedral angles with the pyrazolone ring and other aromatic rings. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6, an enzyme involved in the elongation of long-chain fatty acids. It shows promising results in reducing the elongation index of fatty acids in both in vitro and in vivo studies, suggesting its potential as a pharmacological tool for studying ELOVL6 and a therapeutic target for diabetes. []

2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

Compound Description: The molecule forms dimers through N—H⋯O and C—H⋯O hydrogen bonds, and the pyrrolidine ring exhibits positional disorder. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: The pyrazolo[3,4-b]pyridine system in this compound exhibits a specific spatial arrangement, with two carbon atoms deviating from the plane. Intermolecular hydrogen bonding leads to the formation of infinite chains. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: The central eight-membered ring of this compound deviates from the ideal boat conformation due to steric hindrance. Intermolecular C—H⋯O hydrogen bonds form a three-dimensional network in the crystal structure. []

(4Z)-4-[(2E)-3-(2-Chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description: The pyrazole ring in the compound is nearly planar. Intramolecular and intermolecular hydrogen bonds and weak aromatic interactions are observed in the crystal structure. []

(4E)-4-(8-Methoxy-2H-chromen-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description: The phenyl substituent in the compound has a specific dihedral angle with the rest of the molecule. Inversion dimers and π–π interactions are observed in the crystal structure. []

Properties

Product Name

[3-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] 2-fluorobenzoate

IUPAC Name

[3-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] 2-fluorobenzoate

Molecular Formula

C24H17FN2O3

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C24H17FN2O3/c1-16-21(23(28)27(26-16)18-9-3-2-4-10-18)15-17-8-7-11-19(14-17)30-24(29)20-12-5-6-13-22(20)25/h2-15H,1H3/b21-15+

InChI Key

VIKBYNDQFLOFFG-RCCKNPSSSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.